molecular formula C13H17NO5S B3047366 Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate CAS No. 138232-44-7

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No. B3047366
CAS RN: 138232-44-7
M. Wt: 299.34 g/mol
InChI Key: LNRBIPMUYLVQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO5S . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a pyrrolidine ring, which is further connected to a carboxylate group. An oxygen atom links the pyrrolidine ring to a methylsulfonyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.35 . It is a colorless to yellow liquid or semi-solid or solid at room temperature .

Scientific Research Applications

Metabolic Studies

  • CYP2C8 and CYP3A-Mediated Metabolism : Research on CP-533,536, a compound structurally related to Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, shows its metabolism via human cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP2C8. This metabolism involves the oxidation of various moieties, leading to several metabolites, highlighting the importance of studying the metabolic pathways of such compounds for potential therapeutic applications (Prakash et al., 2008).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Studies on the synthesis of 4-Oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, involving the reaction of appropriate starting compounds with chloromethyloxirane, provide insights into the chemical properties and potential applications of structurally similar compounds like this compound (Krutošíková et al., 2001).

  • Functionalized Thiazines Synthesis : Research involving the stereoselective synthesis of highly functionalized thiazines using a one-pot, four-component tandem reaction suggests potential pathways for the synthesis of similar complex molecules, which may include this compound (Indumathi et al., 2007).

Medicinal Chemistry and Drug Development

  • Metal–Organic Framework Applications : A study on a novel metal-organic framework incorporating a compound structurally similar to this compound highlights its potential in removing anionic dyes from aqueous solutions, indicating possible applications in environmental science and engineering (Zhao et al., 2020).

Antibacterial Activity

  • Antibacterial Sulfonamides : The synthesis and antibacterial activity of sulfonamides containing N,N-Diethyl-Substituted Amido Moieties, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, demonstrate the potential of this compound derivatives in medicinal chemistry, particularly in the development of new antibacterial agents (Ajani et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

benzyl 3-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBIPMUYLVQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561638
Record name Benzyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138232-44-7
Record name Benzyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.